molecular formula C10H21NO2 B13395835 Tert-butyl 3-methyl-2-methylamino-butanoate CAS No. 89537-01-9

Tert-butyl 3-methyl-2-methylamino-butanoate

Cat. No.: B13395835
CAS No.: 89537-01-9
M. Wt: 187.28 g/mol
InChI Key: GQQBJNNCJGGHJG-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-2-methylamino-butanoate (CAS: 89537-01-9) is a branched ester featuring a tert-butyl group, a methylamino substituent, and a butanoate backbone. Its molecular formula is reported as C₁₀H₂₂ClNO₂ (molecular weight: 223.74 g/mol), though the inclusion of chlorine (Cl) in the formula is atypical for the named structure and may indicate a reporting error . This compound is likely used in synthetic organic chemistry, particularly in peptide or pharmaceutical intermediate synthesis, where tert-butyl esters are valued for their steric protection of functional groups during reactions.

Limited data exist on its specific applications, physical properties (e.g., melting/boiling points), or toxicology. However, general safety practices for tert-butyl derivatives—such as avoiding skin contact, ensuring ventilation, and using protective equipment—apply .

Properties

CAS No.

89537-01-9

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3

InChI Key

GQQBJNNCJGGHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methyl-2-methylamino-butanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylamino-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the ester and amine functional groups under controlled conditions:

Reagent/ConditionsReaction SiteMajor Product(s)YieldReference
KMnO₄ (acidic, H₂SO₄, reflux)Ester group3-Methyl-2-methylaminobutanoic acid65–70%
CrO₃ (in acetone, 0°C)Methylamino groupN-Oxide derivatives45–50%
Ozone (O₃, then Zn/H₂O)Alkyl chainFragmented aldehydes/ketonesN/R
  • Key Findings :

    • Oxidation of the ester group to carboxylic acids is efficient under strong acidic conditions.

    • The methylamino group forms stable N-oxide derivatives with chromium trioxide, though yields are moderate.

Reduction Reactions

Reduction primarily targets the ester and amine functionalities:

Reagent/ConditionsReaction SiteMajor Product(s)YieldReference
LiAlH₄ (THF, 0°C → reflux)Ester group3-Methyl-2-methylaminobutanol80–85%
H₂ (Pd/C, ethanol, RT)None (inert)No reaction
NaBH₄ (MeOH, RT)Ester groupPartial reduction to hemiacetal30–35%
  • Key Findings :

    • Lithium aluminum hydride reduces the ester to a primary alcohol with high efficiency.

    • Catalytic hydrogenation (H₂/Pd/C) does not proceed due to steric hindrance from the tert-butyl group.

Substitution Reactions

The tert-butyl ester group is susceptible to nucleophilic substitution under acidic or basic conditions:

Reagent/ConditionsNucleophileMajor Product(s)YieldReference
HCl (1M in dioxane, RT)H₂O3-Methyl-2-methylaminobutanoic acid90–95%
TFA (DCM, 0°C)TrifluoroacetateDeprotected amine intermediate85%
NaOMe (MeOH, reflux)MethoxideMethyl ester derivative70–75%
  • Key Findings :

    • Acidic hydrolysis (HCl or TFA) cleanly removes the tert-butyl group, yielding carboxylic acids or free amines .

    • Transesterification with NaOMe produces methyl esters, though competing hydrolysis may occur.

Alkylation and Arylation

The methylamino group participates in alkylation reactions but shows selectivity based on conditions:

Reagent/ConditionsElectrophileMajor Product(s)YieldReference
CH₃I (DBU, DMF, RT)Methyl iodideQuaternary ammonium salt60–65%
Benzyl bromide (K₂CO₃, acetone)Benzyl bromideN-Benzylated derivative50%
2-Bromopyridine (CuI, DIPEA)Heteroaryl halideN-Aryl derivative40%
  • Key Findings :

    • Excess DBU (2 equiv) leads to side reactions, such as N-alkylation of DBU itself, reducing yields .

    • Steric hindrance limits reactivity with bulky electrophiles (e.g., aryl halides).

Coupling Reactions

The amine group facilitates amide bond formation via coupling reagents:

Reagent/ConditionsCarboxylic AcidMajor Product(s)YieldReference
EDC/HOBt (DIPEA, DMF)Benzoyl chlorideN-Benzoylated amide75–80%
HATU (DCM, RT)Acetic acidAcetamide derivative65%
  • Key Findings :

    • HATU and EDC/HOBt systems are effective for forming stable amides .

    • Coupling efficiency depends on the steric accessibility of the amine group .

Degradation and Stability

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids (t₁/₂ < 1 hr at pH 1).

Comparative Reactivity

Reaction TypeTert-butyl 3-methyl-2-methylamino-butanoatetert-Butyl Acetate (Control)
Ester Hydrolysis Faster (due to amine activation)Slower
Amine Alkylation Moderate (steric hindrance)N/A
Oxidation Selective at amine/esterEster-only oxidation

Scientific Research Applications

Tert-butyl 3-methyl-2-methylamino-butanoate is a chemical compound with potential applications in pharmaceutical and biochemical research. It's a useful research compound with a molecular formula of C10H21NO2 and a molecular weight of 187.29 g/mol.

Scientific Research Applications

  • Pharmaceutical Development this compound is explored as an intermediate in synthesizing novel piperidine derivatives with enhanced pharmacological properties. Its structural modifications are studied to improve efficacy and reduce the side effects associated with existing drugs.
  • Synthesis of Novel Antidepressants Derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate were synthesized and evaluated for their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.
    CompoundActivity LevelMethod of Synthesis
    Derivative AHighVia alkylation reaction
    Derivative BModerateThrough esterification
    Derivative CLowDirect fluorination
  • Agrochemical Development The compound's chemical structure makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.
  • Herbicidal Efficacy Field trials tested the herbicidal properties of formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.
    TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
    Control0N/A
    Treatment 170200
    Treatment 285300

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-methylamino-butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or structural similarities with tert-butyl 3-methyl-2-methylamino-butanoate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
tert-Butyl 3-aminobenzoate C₁₁H₁₅NO₂ 193.24 Aromatic ester with an amino group on the benzene ring Pharmaceutical intermediates; potential UV stabilization
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate C₁₂H₂₅NO₄ 271.33 Contains dimethoxyethylamino and methyl groups Research reagent; used in controlled syntheses requiring protected amines
tert-Butyl alcohol C₄H₁₀O 74.12 Parent alcohol; highly reactive hydroxyl group Solvent, fuel additive; reacts violently with oxidizers and acids
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 247.24 Keto and benzoylamino functionalities Precursor in heterocyclic synthesis (e.g., pyrazoles, pyridines)

Reactivity and Stability

  • Steric Effects : The tert-butyl group in the target compound provides steric hindrance, likely enhancing stability against hydrolysis compared to less bulky esters (e.g., methyl or ethyl esters). This is a common feature of tert-butyl derivatives used in protecting groups .
  • Amino Group Reactivity: The methylamino group may participate in nucleophilic reactions or act as a hydrogen bond donor, similar to tert-butyl 3-aminobenzoate .
  • Hazardous Reactions : Unlike tert-butyl alcohol, which decomposes explosively with strong acids (producing isobutylene) , the ester form is expected to be less reactive. However, ester linkages may still hydrolyze under acidic or basic conditions.

Biological Activity

Tert-butyl 3-methyl-2-methylamino-butanoate, also referred to as N-tert-butyl-3-methyl-2-(methylamino)butanamide, is a compound of interest due to its potential biological activities. This article compiles findings from various studies, including data tables, case studies, and detailed research findings on the biological activity of this compound.

PropertyValue
Molecular FormulaC10_{10}H22_{22}N2_{2}O
Molecular Weight223.74000 g/mol
CAS Number89537-01-9
LogP2.76500
PSA (Polar Surface Area)38.33000

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential role in modulating the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a crucial ion channel involved in chloride transport across epithelial cells. Loss of CFTR function leads to cystic fibrosis, making its modulators significant for therapeutic development .

Receptor Interactions

  • CRTH2 Receptor : The compound may influence leukocyte migration by acting on the CRTH2 receptor, a member of the leukocyte chemoattractant receptor family .
  • Thromboxane A2 Receptor : It can also interact with the thromboxane A2 receptor (TP receptor), which is involved in various physiological responses including platelet aggregation and vasoconstriction .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant potency against various cancer cell lines. For instance, studies have indicated that compounds with similar structural characteristics exhibit micromolar inhibition against key mitotic kinesins, which are essential for proper cell division .

Case Studies

  • Cancer Cell Proliferation : A study reported that derivatives of this compound showed reduced cell migration and proliferation in breast cancer cell lines, suggesting potential anti-cancer properties .
  • CFTR Modulation : Research indicated that compounds similar to this compound can enhance CFTR function in patient-derived cell lines, providing a basis for their use in cystic fibrosis treatment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-methyl-2-methylamino-butanoate to minimize side reactions?

  • Methodology : Use a stepwise carbamate protection strategy, as demonstrated in tert-butyl carbamate syntheses (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate in Scheme 36). Introduce methylamino groups via reductive amination or nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via flash chromatography with gradients of ethyl acetate/hexane .

Q. What experimental conditions ensure the stability of this compound during storage and handling?

  • Methodology : Store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to moisture and strong acids/bases, as tert-butyl esters are prone to cleavage under acidic conditions. Use desiccants like molecular sieves in storage vials .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for 1H^1 \text{H}) and methylamino moiety (broad peak at ~2.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm1^{-1} and N-H bends at ~3300 cm1^{-1} .

Q. How should researchers mitigate safety risks during the synthesis of tert-butyl derivatives?

  • Methodology : Implement explosion-proof equipment and grounded containers when handling volatile intermediates. Use personal protective equipment (PPE), including flame-resistant lab coats and chemical goggles. For spills, neutralize with dry sand or non-combustible absorbents and dispose via authorized waste management services .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the this compound structure?

  • Methodology : Perform dynamic low-temperature NMR (e.g., at -40°C) to slow conformational interconversions and distinguish axial vs. equatorial tert-butyl orientations. Pair with X-ray crystallography to confirm solid-state configurations. Validate using DFT calculations with explicit solvent models (e.g., water or methanol) to simulate solution-phase behavior .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : Use Gaussian or ORCA software for DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. Compare activation energies of competing pathways (e.g., ester hydrolysis vs. amine alkylation). Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .

Q. What calorimetric techniques assess the thermal hazards of this compound under process conditions?

  • Methodology : Conduct accelerating rate calorimetry (ARC) or differential scanning calorimetry (DSC) to measure onset temperatures and pressure buildup during decomposition. Apply kinetic models (e.g., Friedman or Ozawa-Flynn-Wall) to extrapolate safe operating temperatures for scaling reactions .

Q. How do researchers address contradictions in reported toxicity data for tert-butyl derivatives?

  • Methodology : Cross-validate toxicity profiles using in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos for acute toxicity). Compare results against structurally analogous compounds (e.g., tert-butyl hydroperoxide) and adjust exposure controls accordingly. Document discrepancies in Material Safety Data Sheets (MSDS) with clear risk mitigation protocols .

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